
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two hydroxyl groups (diol). This compound is part of the alkyne family, which are unsaturated hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C13H22O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- typically involves the use of alkyne precursors and specific reaction conditions to introduce the hydroxyl groups. One common method is the partial hydrogenation of an alkyne precursor followed by hydroxylation. The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the alkyne moiety play crucial roles in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexyne-2,5-diol, 2,5-dimethyl-: Another alkyne-diol compound with similar structural features.
8-Decene-3,5-dione, 4,6,9-trimethyl-: Contains a similar carbon backbone but with ketone functionalities instead of hydroxyl groups.
5,9-Undecadien-2-one, 6,10-dimethyl-: A related compound with a similar carbon chain length and functional groups.
Uniqueness
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- is unique due to its specific combination of a carbon-carbon triple bond and two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
57681-36-4 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2,5,9-trimethyldec-8-en-3-yne-2,5-diol |
InChI |
InChI=1S/C13H22O2/c1-11(2)7-6-8-13(5,15)10-9-12(3,4)14/h7,14-15H,6,8H2,1-5H3 |
Clé InChI |
AZJPNQNXYYKXFD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C#CC(C)(C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


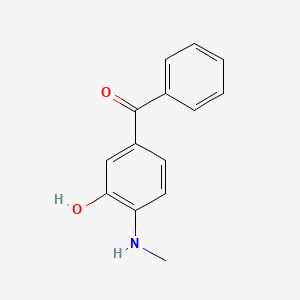
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
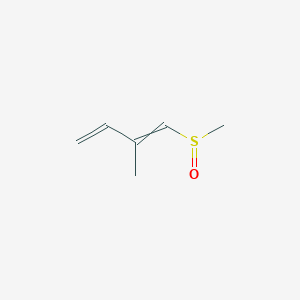

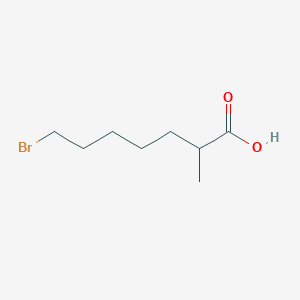
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
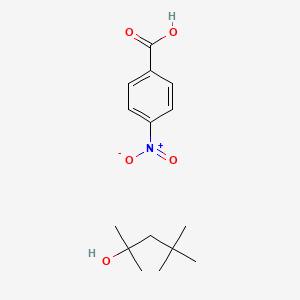
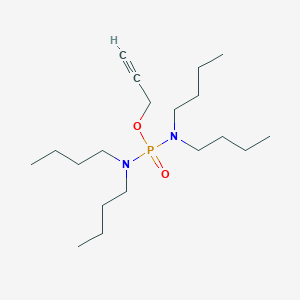
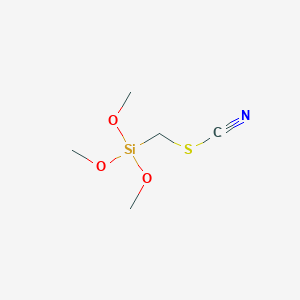
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
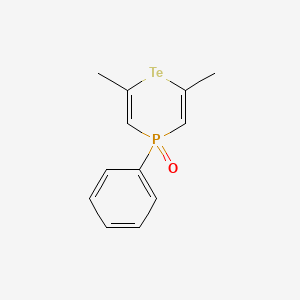
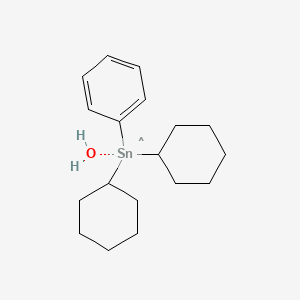
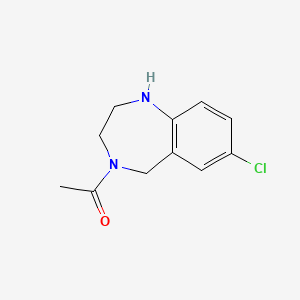
![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)
